diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate features a fused thieno[2,3-c]pyridine core with diethyl ester groups at positions 3 and 6, a sulfamoyl benzamido substituent at position 2, and a partially saturated 4,5-dihydro ring system. Its structural complexity arises from the combination of:
- Diethyl esters: Influence lipophilicity and metabolic stability.
- Dihydrothieno[2,3-c]pyridine scaffold: Provides rigidity and electronic diversity.
Properties
IUPAC Name |
diethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O9S2/c1-5-37-25(31)22-20-11-12-28(26(32)38-6-2)17-21(20)39-24(22)27-23(30)18-7-9-19(10-8-18)40(33,34)29(13-15-35-3)14-16-36-4/h7-10H,5-6,11-17H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNTMUXOHLMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C26H35N3O9S2
- Molecular Weight : 597.7 g/mol
- IUPAC Name : Diethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
This compound features a thieno[2,3-c]pyridine core that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown promising antimicrobial properties. For instance:
- Fungal Activity : In vitro studies have demonstrated activity against various fungal species such as Candida albicans and Aspergillus spp. The minimum inhibitory concentration (MIC) for related compounds typically ranges from 21.87 to 43.75 µg/ml .
Anticancer Potential
There is emerging evidence that thieno[2,3-c]pyridine derivatives exhibit anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study on thieno derivatives indicated that they could inhibit tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (µg/ml) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 21.87 - 43.75 | |
| Antifungal | Aspergillus fumigatus | 30.00 | |
| Anticancer | Various cancer cell lines | Varies |
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicological studies indicate that:
- The compound may exhibit cytotoxic effects at high concentrations.
- Further studies are needed to evaluate its safety profile comprehensively.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit antimicrobial activity. Specifically, diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate may demonstrate effectiveness against various bacterial strains due to its structural characteristics that enhance interaction with microbial targets .
2. Anticancer Potential:
The compound has been studied for its anticancer properties. The thieno[2,3-c]pyridine scaffold is recognized for inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary studies suggest that this compound could serve as a lead candidate for the development of new anticancer therapies .
Therapeutic Uses
1. Drug Development:
Due to its promising biological activities, this compound is being investigated as a potential drug candidate in pharmacological research. Its ability to target multiple pathways involved in disease processes makes it an attractive option for further development .
2. Formulation in Combination Therapies:
Given its unique mechanism of action, there is potential for the compound to be used in combination therapies with other antimicrobial or anticancer agents. This approach may enhance therapeutic efficacy and reduce the likelihood of resistance development in pathogens or cancer cells .
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating various thieno[2,3-c]pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfamoyl group improved binding affinity to bacterial targets .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of thieno[2,3-c]pyridine derivatives revealed that this compound effectively reduced cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The diethyl ester groups at positions 3 and 6 of the thienopyridine core undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts. Transesterification with alcohols (e.g., methanol, isopropanol) is also feasible under catalytic conditions.
Amide Bond Reactivity
The benzamido group linking the sulfamoyl moiety to the thienopyridine scaffold participates in nucleophilic acyl substitution. Hydrolysis under strong acidic/basic conditions cleaves the amide bond, yielding 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid and the amine-containing thienopyridine fragment.
Sulfamoyl Group Transformations
The N,N-bis(2-methoxyethyl)sulfamoyl moiety undergoes alkylation, oxidation, and hydrolysis. The methoxyethyl groups can be modified via demethylation or nucleophilic substitution.
Thienopyridine Core Modifications
The dihydrothieno[2,3-c]pyridine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions. The 4,5-dihydro structure allows for selective hydrogenation or oxidation.
Cross-Coupling Reactions
The aromatic benzamido and thienopyridine moieties enable Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability in simulated biological environments:
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 1.2 (gastric fluid) | 2.3h | Dicarboxylic acid, sulfamic acid derivatives |
| pH 7.4 (blood) | 48h | Intact compound with minor ester hydrolysis |
| pH 9.0 (intestinal) | 6.8h | Carboxylate salts, cleaved amide fragments |
Key Mechanistic Insights
-
The sulfamoyl group ’s electron-withdrawing nature enhances the electrophilicity of the adjacent benzamido carbonyl, facilitating nucleophilic attack.
-
Steric hindrance from the bis(2-methoxyethyl) substituents slows hydrolysis kinetics compared to simpler sulfonamides .
-
The thienopyridine core exhibits regioselectivity in EAS, favoring substitution at the 2-position due to sulfur’s directing effects .
Experimental Considerations
-
Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)<sub>2</sub>) are optimal for cross-coupling reactions, achieving >80% yields in model systems .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility for nucleophilic substitutions but may accelerate ester hydrolysis .
-
Temperature Control : Reactions involving the thienopyridine ring require <100°C to prevent decomposition.
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-c]Pyridine Scaffold
Key derivatives from include brominated intermediates with varying ester groups (Table 1):
Key Differences :
Tetrahydroimidazo[1,2-a]Pyridine Derivatives
Compounds from , and 5 share dicarboxylate esters but differ in core structure (Table 2):
Key Differences :
- Core Structure: Imidazo[1,2-a]pyridine derivatives () have a nitrogen-rich heterocycle, favoring π-π stacking, whereas the target’s thieno[2,3-c]pyridine core includes a sulfur atom, altering electronic properties.
- Functional Groups : Nitro () and bromo () substituents increase molecular weight and reactivity compared to the target’s sulfamoyl group, which may improve aqueous solubility .
Lumping Strategy and Property Predictions
’s lumping strategy groups compounds with similar scaffolds for modeling physicochemical properties. The target’s dihydrothieno[2,3-c]pyridine core and ester groups align with analogs like 5c and 5g, suggesting comparable logP (~2.5–3.0) and metabolic pathways (e.g., ester hydrolysis).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thieno[2,3-c]pyridine core via cyclization reactions under reflux conditions, using solvents like ethanol or THF with catalytic acetic acid (common in related thienopyridine syntheses) .
- Step 2 : Introduction of the sulfamoylbenzamide moiety via amide coupling, employing reagents such as EDC/HOBt or DCC in anhydrous DCM .
- Step 3 : Diethyl esterification using ethyl chloroformate or transesterification with ethanol under basic conditions (e.g., NaOEt) .
- Critical Parameters : Reaction temperature (40–80°C), solvent polarity, and stoichiometric control of sulfamoylbenzamide coupling agents to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Monitor for residual solvents (e.g., DCM) via GC-MS .
- Structural Confirmation :
- 1H/13C NMR : Key signals include the thienopyridine protons (δ 2.8–3.8 ppm for CH2 groups) and sulfonamide NH (δ 7.5–8.5 ppm, broad) .
- HRMS : Expected molecular ion [M+H]+ calculated for C27H34N4O8S2: 631.1825 .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and sulfonamide S=O (1150–1200 cm⁻¹) .
Advanced Research Questions
Q. What strategies can mitigate low yields during the sulfamoylbenzamide coupling step?
- Root Cause Analysis : Common issues include steric hindrance from the bis(2-methoxyethyl) group and competing side reactions (e.g., ester hydrolysis).
- Optimization Approaches :
- Use Ullmann-type coupling with CuI/ligand systems to enhance amide bond formation efficiency .
- Replace DCM with DMF to improve solubility of the bulky sulfamoylbenzamide intermediate .
- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .
Q. How do structural modifications to the bis(2-methoxyethyl)sulfamoyl group affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Substituting methoxy with trifluoromethyl enhances sulfonamide’s hydrogen-bonding capacity, potentially increasing target affinity (e.g., enzyme inhibition) .
- Chain Length : Shorter alkyl chains (e.g., methyl vs. methoxyethyl) reduce steric bulk but may compromise metabolic stability .
- Experimental Validation :
- In vitro assays : Test analogues against target proteins (e.g., kinases) using fluorescence polarization or SPR to quantify binding .
- Metabolic Stability : Assess half-life in liver microsomes; correlate with logP values (predicted via HPLC) .
Contradictions in Evidence
- Synthetic Yields : reports 60–70% yields for analogous thienopyridines, while notes 50–55% for bulkier derivatives, highlighting steric challenges in scaling .
- Biological Targets : While suggests kinase inhibition, no direct data exists for this compound—researchers must extrapolate from structural analogues .
Methodological Recommendations
- Scale-Up : Use flash chromatography (ethyl acetate/petroleum ether, 3:7) for purification, as demonstrated in related dihydrothienopyridine syntheses .
- Stability Testing : Store the compound under argon at −20°C to prevent ester hydrolysis or sulfonamide degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
